

Spectroscopic Profile of 3-Methyloxetan-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyloxetan-3-ol

Cat. No.: B170169

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **3-Methyloxetan-3-ol**, a valuable building block in medicinal chemistry and materials science. The following sections present in-depth Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, experimental protocols, and a workflow for spectroscopic analysis.

Spectroscopic Data

The structural elucidation of **3-Methyloxetan-3-ol** is supported by comprehensive NMR and IR spectroscopy. The data presented in the following tables provide a quantitative analysis of the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR spectra of **3-Methyloxetan-3-ol** were acquired in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **3-Methyloxetan-3-ol** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.43	d, J = 5.9 Hz	2H	-CH ₂ - (oxetane ring)
4.35	d, J = 5.9 Hz	2H	-CH ₂ - (oxetane ring)
3.65	s	2H	-CH ₂ OH
2.05	br s	1H	-OH
1.32	s	3H	-CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **3-Methyloxetan-3-ol** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Carbon Type	Assignment
80.1	C	C3 (quaternary)
73.5	CH ₂	-CH ₂ - (oxetane ring)
71.9	CH ₂	-CH ₂ OH
21.6	CH ₃	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methyloxetan-3-ol** was obtained from a neat liquid sample, providing characteristic absorption bands for its functional groups.

Table 3: FT-IR Spectroscopic Data for **3-Methyloxetan-3-ol** (Technique: Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380	Strong, Broad	O-H stretch (alcohol)
2968, 2927, 2875	Medium	C-H stretch (alkane)
1465	Medium	C-H bend (CH ₂)
1378	Medium	C-H bend (CH ₃)
1145, 1045	Strong	C-O stretch (ether and alcohol)
985	Strong	Oxetane ring vibration

Experimental Protocols

The following protocols outline the methodologies for acquiring the NMR and IR spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation: A sample of **3-Methyloxetan-3-ol** (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

- ¹H NMR: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a total experiment time of approximately 2 minutes.
- ¹³C NMR: A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated, resulting in an experiment time of approximately 45 minutes.

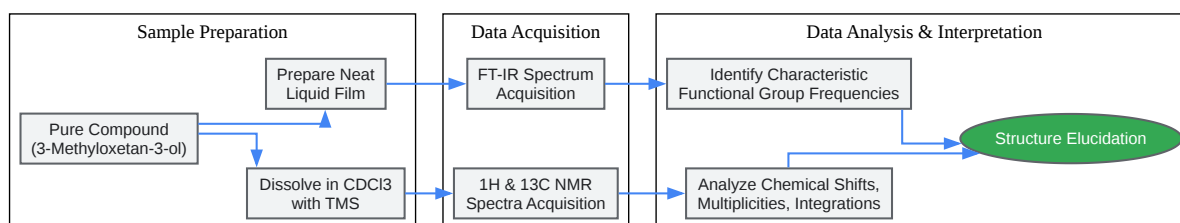
FT-IR Spectroscopy Protocol

Sample Preparation: A single drop of neat **3-Methyloxetan-3-ol** was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film.

Instrumentation and Data Acquisition: The FT-IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The spectrum was acquired in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean NaCl plates was recorded prior to the sample analysis and automatically subtracted from the sample spectrum. 16 scans were co-added to improve the signal-to-noise ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **3-Methyloxetan-3-ol**.



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Spectroscopic Analysis Workflow

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyloxetan-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b170169#spectroscopic-data-of-3-methyloxetan-3-ol-nmr-ir\]](https://www.benchchem.com/product/b170169#spectroscopic-data-of-3-methyloxetan-3-ol-nmr-ir)

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